molecular formula C9H6BrNO3 B12867253 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid

2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid

Cat. No.: B12867253
M. Wt: 256.05 g/mol
InChI Key: GUHBCDMLTLSUGL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that contains both bromine and carboxylic acid functional groups. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, allowing for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 2-methylbenzo[d]oxazole-6-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a suitable solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products can include alcohols or dehalogenated compounds.

Scientific Research Applications

2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid
  • 2-(Fluoromethyl)benzo[d]oxazole-6-carboxylic acid
  • 2-(Methyl)benzo[d]oxazole-6-carboxylic acid

Comparison

  • Reactivity : The bromomethyl group in 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid is more reactive in nucleophilic substitution reactions compared to the chloromethyl and fluoromethyl analogs due to the larger size and lower electronegativity of bromine.
  • Biological Activity : The biological activity of these compounds can vary significantly based on the nature of the substituent. For example, the bromomethyl derivative may exhibit higher potency in certain biological assays compared to its chloro and fluoro counterparts .
  • Applications : While all these compounds can be used as intermediates in organic synthesis, the specific applications may differ based on their reactivity and biological properties.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-4-8-11-6-2-1-5(9(12)13)3-7(6)14-8/h1-3H,4H2,(H,12,13)

InChI Key

GUHBCDMLTLSUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)CBr

Origin of Product

United States

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